molecular formula C6H5NO2S2 B8455653 5-Ethynylthiophene-2-sulfonamide

5-Ethynylthiophene-2-sulfonamide

Cat. No.: B8455653
M. Wt: 187.2 g/mol
InChI Key: HCEALRCEDNZDIJ-UHFFFAOYSA-N
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Description

5-Ethynylthiophene-2-sulfonamide is a sulfur-containing heterocyclic compound featuring a thiophene ring substituted with an ethynyl (-C≡CH) group at the 5-position and a sulfonamide (-SO₂NH₂) moiety at the 2-position. This scaffold is highly versatile, enabling further functionalization via click chemistry or cross-coupling reactions, making it valuable in medicinal chemistry and materials science. Its derivatives exhibit notable biological activities, including antitumor and carbonic anhydrase (CA) inhibition properties .

Properties

Molecular Formula

C6H5NO2S2

Molecular Weight

187.2 g/mol

IUPAC Name

5-ethynylthiophene-2-sulfonamide

InChI

InChI=1S/C6H5NO2S2/c1-2-5-3-4-6(10-5)11(7,8)9/h1,3-4H,(H2,7,8,9)

InChI Key

HCEALRCEDNZDIJ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(S1)S(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Thiophene Ring

Halogenated Analogs
  • 5-Bromothiophene-2-sulfonamide and 5-Chlorothiophene-2-sulfonamide (): Synthesis: Prepared via sulfonation of bromo-/chlorothiophene using chlorosulfonic acid, followed by amidation. Applications: Primarily intermediates for Suzuki couplings or antimicrobial agents. Limited direct biological data reported. Key Difference: Halogens (Br/Cl) enhance electrophilicity but reduce opportunities for further functionalization compared to the ethynyl group.
Ethynyl Derivatives
  • 5-Ethynylthiophene-2-sulfonamide (): Synthesis: Ethynyl group introduced via Sonogashira coupling or microwave-assisted methods (e.g., with aryl boronic acids). Yields: Variable (27–74%), influenced by substituents on the sulfonamide nitrogen . Applications: Core scaffold for antitumor agents (e.g., U87MG glioma cell studies) and potent CA inhibitors (low nM KI values for hCA II, IX, XII) .

Functionalization via Click Chemistry

  • Triazole Derivatives (e.g., 5-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides):
    • Synthesis : Click chemistry between this compound and aryl azides .
    • Bioactivity :
  • hCA II Inhibition : KI = 2.2–7.7 nM (superior to halogenated analogs).
  • hCA IX/XII Inhibition : KI = 3.4–811 nM (relevant for anticancer applications).
    • Advantage : Triazole moiety enhances zinc coordination in CA active sites, improving potency .

Substituent Effects on the Sulfonamide Nitrogen

  • Phenoxyethyl Derivatives (): Examples: 5a–5h (e.g., 5a: N-(2-phenoxyethyl)), synthesized via nucleophilic substitution. Yields: 27–53%, lower than trimethylsilyl-protected analogs (e.g., 5i: 74%) due to steric hindrance .

Data Tables

Table 2. Carbonic Anhydrase Inhibition Profiles

CA Isoform This compound (KI, nM) Triazole Derivatives (KI, nM) Halogenated Analogs (KI, nM)
hCA I 224–7544 Similar range Not reported
hCA II 2.2–7.7 2.2–7.7 >1000 (inactive)
hCA IX 5.4–811 5.4–811 Not reported
hCA XII 3.4–239 3.4–239 Not reported

Key Findings and Implications

Synthetic Flexibility : The ethynyl group enables diverse modifications (e.g., triazole rings), enhancing bioactivity compared to halogenated analogs .

Bioactivity Trade-offs : Halogenated derivatives are easier to synthesize but lack CA inhibition potency. Ethynyl derivatives, though synthetically challenging, show promise in oncology and enzymology .

Structural Insights : X-ray crystallography (PDB: 4BF1) confirms that triazole derivatives bind CA active sites via zinc coordination, explaining their superior efficacy .

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